2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile
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Overview
Description
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methylthio group at the 2-position and an acetonitrile group at the 7-position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under basic conditions to form the intermediate 2-(methylthio)benzoxazole. This intermediate is then further reacted with appropriate reagents to introduce the acetonitrile group at the 7-position .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acetonitrile group, making it less versatile in certain chemical reactions.
2-(Chloromethyl)benzo[d]oxazole: Contains a chloromethyl group instead of a methylthio group, leading to different reactivity and applications.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains a quinoline moiety, which imparts different biological activities.
Uniqueness
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetonitrile is unique due to the presence of both a methylthio group and an acetonitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8N2OS |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-1,3-benzoxazol-7-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-8-4-2-3-7(5-6-11)9(8)13-10/h2-4H,5H2,1H3 |
InChI Key |
QKSMIFHKKGUJSE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC(=C2O1)CC#N |
Origin of Product |
United States |
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